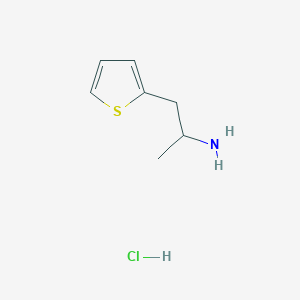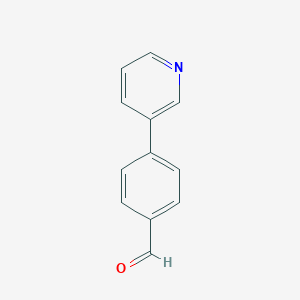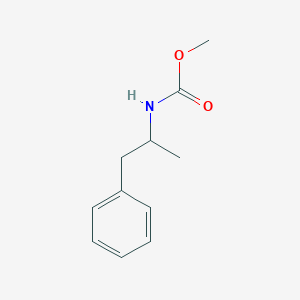
O-alpha-Glucopyranosyl-(1-4)-O-alpha-xylopyranosyl-(1-4)-O-alpha-xylopyranosyl-(1-4)-glucopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-alpha-Glucopyranosyl-(1-4)-O-alpha-xylopyranosyl-(1-4)-O-alpha-xylopyranosyl-(1-4)-glucopyranose, also known as Xylobiose, is a disaccharide that consists of two xylose units linked by a beta-1,4-glycosidic bond. It is a common component of hemicellulose, a complex carbohydrate found in plant cell walls. Xylobiose has attracted significant attention in recent years due to its potential applications in various fields, including food, pharmaceuticals, and biotechnology.
Wirkmechanismus
O-alpha-Glucopyranosyl-(1-4)-O-alpha-xylopyranosyl-(1-4)-O-alpha-xylopyranosyl-(1-4)-glucopyranose exerts its biological effects by interacting with various receptors and enzymes in the body. O-alpha-Glucopyranosyl-(1-4)-O-alpha-xylopyranosyl-(1-4)-O-alpha-xylopyranosyl-(1-4)-glucopyranose can bind to specific receptors on the surface of intestinal cells, which can stimulate the production of various hormones and cytokines that regulate immune function and inflammation. O-alpha-Glucopyranosyl-(1-4)-O-alpha-xylopyranosyl-(1-4)-O-alpha-xylopyranosyl-(1-4)-glucopyranose can also be metabolized by gut bacteria, which can produce short-chain fatty acids that have been associated with various health benefits.
Biochemical and physiological effects:
O-alpha-Glucopyranosyl-(1-4)-O-alpha-xylopyranosyl-(1-4)-O-alpha-xylopyranosyl-(1-4)-glucopyranose has been shown to have various biochemical and physiological effects in the body. O-alpha-Glucopyranosyl-(1-4)-O-alpha-xylopyranosyl-(1-4)-O-alpha-xylopyranosyl-(1-4)-glucopyranose can improve gut health by promoting the growth of beneficial bacteria and reducing the growth of harmful bacteria. O-alpha-Glucopyranosyl-(1-4)-O-alpha-xylopyranosyl-(1-4)-O-alpha-xylopyranosyl-(1-4)-glucopyranose can also modulate immune function and inflammation, which can have implications for various diseases, including inflammatory bowel disease, allergies, and autoimmune disorders. O-alpha-Glucopyranosyl-(1-4)-O-alpha-xylopyranosyl-(1-4)-O-alpha-xylopyranosyl-(1-4)-glucopyranose can also improve glucose metabolism and insulin sensitivity, which can have implications for diabetes and metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
O-alpha-Glucopyranosyl-(1-4)-O-alpha-xylopyranosyl-(1-4)-O-alpha-xylopyranosyl-(1-4)-glucopyranose has several advantages for lab experiments, including its availability, stability, and low toxicity. O-alpha-Glucopyranosyl-(1-4)-O-alpha-xylopyranosyl-(1-4)-O-alpha-xylopyranosyl-(1-4)-glucopyranose can be easily synthesized from hemicellulose using xylanases, and it can be purified using various chromatography techniques. O-alpha-Glucopyranosyl-(1-4)-O-alpha-xylopyranosyl-(1-4)-O-alpha-xylopyranosyl-(1-4)-glucopyranose is stable under various conditions, including pH, temperature, and storage. O-alpha-Glucopyranosyl-(1-4)-O-alpha-xylopyranosyl-(1-4)-O-alpha-xylopyranosyl-(1-4)-glucopyranose has low toxicity and is generally considered safe for human consumption.
However, there are also some limitations to using xylobiose in lab experiments. O-alpha-Glucopyranosyl-(1-4)-O-alpha-xylopyranosyl-(1-4)-O-alpha-xylopyranosyl-(1-4)-glucopyranose can be difficult to solubilize in aqueous solutions, which can affect its bioavailability and efficacy. O-alpha-Glucopyranosyl-(1-4)-O-alpha-xylopyranosyl-(1-4)-O-alpha-xylopyranosyl-(1-4)-glucopyranose can also be metabolized by gut bacteria, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on xylobiose. One area of interest is the development of xylobiose-based prebiotics and probiotics for improving gut health. Another area of interest is the development of xylobiose-based drug delivery systems for improving the efficacy and safety of drugs. Furthermore, the mechanisms underlying the biological effects of xylobiose are still not fully understood, and further research is needed to elucidate these mechanisms. Overall, xylobiose is a promising compound with potential applications in various fields, and further research is needed to fully realize its potential.
Synthesemethoden
O-alpha-Glucopyranosyl-(1-4)-O-alpha-xylopyranosyl-(1-4)-O-alpha-xylopyranosyl-(1-4)-glucopyranose can be synthesized by enzymatic hydrolysis of hemicellulose using xylanases, which are enzymes that break down the beta-1,4-glycosidic bonds between xylose units. Xylanases can be obtained from various sources, including fungi, bacteria, and plants. The enzymatic hydrolysis of hemicellulose can be optimized by controlling various factors such as pH, temperature, substrate concentration, and enzyme concentration.
Wissenschaftliche Forschungsanwendungen
O-alpha-Glucopyranosyl-(1-4)-O-alpha-xylopyranosyl-(1-4)-O-alpha-xylopyranosyl-(1-4)-glucopyranose has been extensively studied for its potential applications in various fields. In the food industry, xylobiose can be used as a prebiotic, which is a non-digestible food ingredient that promotes the growth of beneficial bacteria in the gut. O-alpha-Glucopyranosyl-(1-4)-O-alpha-xylopyranosyl-(1-4)-O-alpha-xylopyranosyl-(1-4)-glucopyranose has been shown to selectively stimulate the growth of Bifidobacterium, a probiotic bacterium that has been associated with various health benefits, including improved digestion, immune function, and mental health.
In the pharmaceutical industry, xylobiose has been investigated for its potential as a drug delivery system. O-alpha-Glucopyranosyl-(1-4)-O-alpha-xylopyranosyl-(1-4)-O-alpha-xylopyranosyl-(1-4)-glucopyranose can be conjugated with various drugs, such as anticancer agents, to improve their solubility, stability, and bioavailability. O-alpha-Glucopyranosyl-(1-4)-O-alpha-xylopyranosyl-(1-4)-O-alpha-xylopyranosyl-(1-4)-glucopyranose-based drug delivery systems have been shown to enhance the therapeutic efficacy of drugs and reduce their toxicity.
Eigenschaften
CAS-Nummer |
130450-62-3 |
|---|---|
Produktname |
O-alpha-Glucopyranosyl-(1-4)-O-alpha-xylopyranosyl-(1-4)-O-alpha-xylopyranosyl-(1-4)-glucopyranose |
Molekularformel |
C22H38O19 |
Molekulargewicht |
606.5 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-5,6-dihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-bis[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]hexanal |
InChI |
InChI=1S/C22H38O19/c23-1-6(26)18(40-22-17(35)14(32)13(31)9(2-24)38-22)19(41-21-16(34)12(30)8(28)5-37-21)10(3-25)39-20-15(33)11(29)7(27)4-36-20/h3,6-24,26-35H,1-2,4-5H2/t6-,7-,8-,9-,10+,11+,12+,13-,14+,15-,16-,17-,18-,19-,20-,21-,22-/m1/s1 |
InChI-Schlüssel |
YUQYEXZLHMFOFE-NRXVSFJRSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O)O)O |
SMILES |
C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(CO3)O)O)O)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(CO3)O)O)O)O)O)O |
Andere CAS-Nummern |
130450-62-3 |
Synonyme |
alpha-Glcp-(1-4)-alpha-Xylp-(1-4)-alpha-Xylp-(1-4)-Glcp Glcp-Xylp-Xylp-Glcp O-alpha-glucopyranosyl-(1-4)-O-alpha-xylopyranosyl-(1-4)-O-alpha-xylopyranosyl-(1-4)-glucopyranose |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




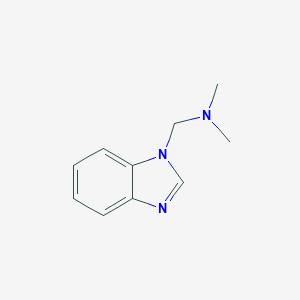
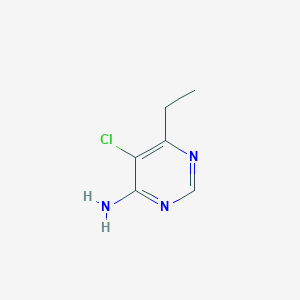
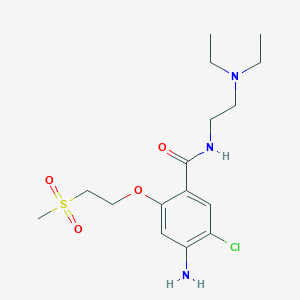

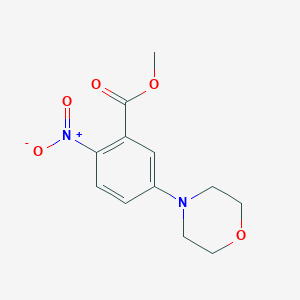


![2-(4-Aminophenyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B163984.png)


